Cbz-aad(otbu)-oh dcha

Peptide Synthesis Amino Acid Derivative Purification Process Chemistry

Cbz-Aad(OtBu)-OH DCHA (CAS 201668-30-6) is the dicyclohexylammonium salt of N-α-benzyloxycarbonyl-L-α-aminoadipic acid δ-tert-butyl ester. Bearing a Cbz (Z) group on the α-amine and a tert-butyl ester on the δ-carboxyl side chain, this compound is a doubly-protected derivative of L-α-aminoadipic acid (homoglutamic acid)—a non-proteinogenic amino acid that is a one-methylene chain-extended homolog of glutamic acid.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
Cat. No. B7840298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-aad(otbu)-oh dcha
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-7-10-14(16(21)22)19-17(23)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1
InChIKeyOJUXORJKDRYZEV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Aad(OtBu)-OH DCHA – CAS 201668-30-6: A Protected L-α-Aminoadipic Acid Building Block for Orthogonal Solution-Phase Peptide Synthesis


Cbz-Aad(OtBu)-OH DCHA (CAS 201668-30-6) is the dicyclohexylammonium salt of N-α-benzyloxycarbonyl-L-α-aminoadipic acid δ-tert-butyl ester . Bearing a Cbz (Z) group on the α-amine and a tert-butyl ester on the δ-carboxyl side chain, this compound is a doubly-protected derivative of L-α-aminoadipic acid (homoglutamic acid)—a non-proteinogenic amino acid that is a one-methylene chain-extended homolog of glutamic acid . With a molecular formula of C₃₀H₄₈N₂O₆ and a molecular weight of 532.72 g/mol, it is supplied as a white crystalline powder with commercially available purity specifications of ≥98% to 99% (HPLC) .

Why Cbz-Aad(OtBu)-OH DCHA Cannot Be Freely Substituted with In-Class Amino Acid Derivatives


Three orthogonal design features converge in this single building block—the Cbz N-protecting group, the tert-butyl δ-ester, and the DCHA salt form—each of which governs compatibility with a specific synthetic strategy, deprotection sequence, and purification workflow. Substituting Cbz-Aad(OtBu)-OH DCHA with Fmoc-Aad(OtBu)-OH (CAS 159751-47-0) trades hydrogenolytic N-deprotection for base-labile Fmoc removal, fundamentally altering the route's orthogonality . Replacing it with Cbz-Aad-OH (CAS 24325-14-2) forfeits side-chain carboxyl protection entirely, exposing the δ-acid to unwanted acylation or epimerization during coupling . Opting for the free acid Cbz-Aad-OtBu (CAS 1350632-16-4) rather than the DCHA salt sacrifices the crystalline handling characteristics that enable straightforward purification and accurate weighing—a practical but decisive factor in both research-scale and process-scale procurement . Any generic substitution therefore changes not one but multiple interdependent parameters of the synthetic sequence.

Quantitative Differentiation Evidence: Cbz-Aad(OtBu)-OH DCHA vs. Closest Analogs and Alternatives


DCHA Salt Form Delivers Crystalline Solid Handling vs. Free Acid Oil or Amorphous Solid

Cbz-Aad(OtBu)-OH DCHA is consistently characterized as a white powder/crystalline solid by multiple suppliers, whereas the corresponding free acid Cbz-Aad-OtBu (CAS 1350632-16-4) lacks a reported crystalline form and is predicted to exist as a non-crystalline material . Bachem's established rationale states that DCHA salt formation is preferred specifically when the free amino acid derivative 'is not available in a crystalline form or if the free acid is unstable,' and that DCHA salts 'can be purified in a straightforward process'—a direct description of the situation with Cbz-protected aminoadipic acid tert-butyl esters . While no published single-crystal structure exists for either form, the consistent 'white powder' designation across Chem-Impex (99% purity), AKSci (99% purity), and BOC Sciences (99% purity, white powder) for the DCHA salt corroborates a reliably crystalline physical form suited to accurate gravimetric handling .

Peptide Synthesis Amino Acid Derivative Purification Process Chemistry

Cbz/tBu Orthogonal Pair Enables Orthogonal Deprotection in Solution-Phase Synthesis Unavailable with Fmoc/tBu

The Cbz group is stable to trifluoroacetic acid (TFA)—the standard reagent for removing tert-butyl esters and Boc groups—while the tert-butyl ester is stable to catalytic hydrogenolysis (H₂, Pd/C), which selectively removes Cbz . This orthogonal relationship is explicitly codified in Bachem's LPPS protecting group compatibility table (Table 14), which designates Z/tBu as the solution-phase counterpart to the Fmoc/tBu pair used in solid-phase synthesis . In contrast, Fmoc-Aad(OtBu)-OH (CAS 159751-47-0) employs base-labile Fmoc protection: the Fmoc group is removed with piperidine (20% in DMF), conditions under which the tert-butyl ester is stable, but the Fmoc group itself is susceptible to hydrogenolysis, preventing orthogonal Cbz-style hydrogenolytic deprotection in the presence of hydrogenation-sensitive functionalities [1]. This means Cbz-Aad(OtBu)-OH DCHA uniquely enables a deprotection sequence where the δ-tert-butyl ester can be selectively removed with TFA while the N-Cbz group remains intact, or conversely, the Cbz group can be removed by hydrogenolysis while the tert-butyl ester is preserved—a bidirectional orthogonality not achievable with Fmoc-Aad(OtBu)-OH .

Solution-Phase Peptide Synthesis Orthogonal Protection Strategy LPPS

Aad Scaffold Reduces Off-Target Kidney Uptake 10.4-Fold vs. Glu in PSMA-Targeted Radioligands

In a direct head-to-head comparison published in Theranostics (2022), replacing Glu with Aad (L-2-aminoadipic acid) in the Lys-urea-Glu PSMA-targeting pharmacophore generated [¹⁷⁷Lu]Lu-HTK03149, which reduced kidney uptake at 1 h post-injection from 79.7±11.7 %IA/g (Glu-based [¹⁷⁷Lu]Lu-PSMA-617) to 7.67±1.35 %IA/g—a 10.4-fold reduction—while maintaining high tumor uptake (20.9±2.99 %IA/g at 4 h vs. 16.5±2.46 %IA/g for the Glu reference) [1]. The resulting tumor-to-kidney absorbed dose ratio improved 7.1-fold [1]. The Aad-based ligand (Ga-HTK03149) retained strong PSMA binding affinity with a Ki of 6.99±0.80 nM [1]. This pharmacological differentiation is fundamentally dependent on the one extra methylene group that distinguishes the Aad side chain from Glu—a structural feature preserved in Cbz-Aad(OtBu)-OH DCHA, making this building block the necessary starting material for constructing Aad-containing pharmacophores .

PSMA-Targeted Radiopharmaceuticals Aminoadipic Acid Pharmacology Kidney Uptake Reduction

Commercially Available Purity of ≥99% (HPLC) Surpasses That of the Unprotected Analog Cbz-Aad-OH

Cbz-Aad(OtBu)-OH DCHA is routinely available at ≥98% to 99% purity (HPLC) from multiple independent suppliers: Chem-Impex (99%), AKSci (99% min.), and BOC Sciences (99%) . In contrast, the side-chain-unprotected analog Cbz-Aad-OH (CAS 24325-14-2) is commercially listed at ≥97% (HPLC) from Chem-Impex and 95.0–97% from CymitQuimica and Combi-Blocks—consistently 2–4 percentage points lower than the DCHA salt form . This purity differential is attributable to the DCHA salt's crystalline nature, which facilitates purification to higher homogeneity via recrystallization, whereas the unprotected diacid form is more challenging to purify to equivalent levels . For procurement specifications in peptide synthesis where each percent of impurity can generate deletion or epimerization byproducts that accumulate multiplicatively over coupling cycles, a 2% absolute purity advantage is practically meaningful.

Peptide Building Block Purity Procurement Specification Amino Acid Derivative Quality

Cbz-Based Storage at 0–8°C vs. Boc Analog Requiring Freezer Storage (–20°C or Dry Ice)

Cbz-Aad(OtBu)-OH DCHA is recommended for storage at 0–8°C (refrigerator) by Chem-Impex and at 2–8°C by BOC Sciences and IRIS Biotech, with AKSci specifying 'store long-term in a cool, dry place' [1]. By comparison, Boc-Aad(OtBu)-OH DCHA (the corresponding Boc-protected analog from Watanabe Chemical / Fujifilm Wako, Cat. L01301) requires freezer storage with dry ice transport, reflecting the greater acid lability of the Boc group relative to the more robust Cbz carbamate . This practical difference in storage infrastructure—standard refrigeration vs. freezer/dry ice—arises from the inherent chemical stability profile of the Cbz group, which is stable to mild acids and bases and does not undergo spontaneous thermolytic deprotection under ambient or refrigerated conditions .

Amino Acid Derivative Storage Laboratory Logistics Building Block Stability

Optimal Application Scenarios for Cbz-Aad(OtBu)-OH DCHA Based on Quantitative Evidence


Solution-Phase Convergent Peptide Fragment Synthesis Requiring Bidirectional Orthogonal Deprotection

In LPPS routes where peptide fragments must be assembled convergently, the Z/tBu orthogonal pair uniquely allows either the N-Cbz or the δ-tert-butyl ester to be removed first without affecting the other—Cbz by H₂/Pd-C hydrogenolysis and tBu by TFA treatment. This bidirectional orthogonality, codified in Bachem's LPPS protecting group guide (Table 14), is unavailable with Fmoc-Aad(OtBu)-OH, where Fmoc removal by piperidine is compatible with tBu retention but tBu removal under acidic conditions risks partial Fmoc cleavage . Cbz-Aad(OtBu)-OH DCHA is therefore the building block of choice for solution-phase convergent strategies requiring independent deprotection control at both N- and C-termini.

Synthesis of Aad-Containing PSMA-Targeted Radiopharmaceutical Lead Compounds

The 2022 Theranostics study demonstrated that substituting Aad for Glu in the PSMA-binding pharmacophore reduced kidney uptake 10.4-fold (79.7±11.7 → 7.67±1.35 %IA/g at 1 h) while improving tumor-to-kidney absorbed dose ratio 7.1-fold [1]. Cbz-Aad(OtBu)-OH DCHA provides the Aad scaffold in a fully protected, crystalline form ready for incorporation into Lys-urea-Aad pharmacophores. Research groups developing next-generation PSMA radioligands with reduced renal toxicity should procure this building block as the direct synthetic entry point to the validated Aad pharmacophore.

High-Purity Peptide API Intermediate Manufacturing Under cGMP Requirements

With commercially demonstrated purity of ≥99% (HPLC) from multiple suppliers—including cGMP-capable CDMOs such as Creative Peptides—and supplied as a white crystalline powder amenable to accurate weighing and batch consistency verification, Cbz-Aad(OtBu)-OH DCHA meets the purity and physical form specifications required for pharmaceutical intermediate procurement . The DCHA salt form additionally provides a straightforward liberation protocol (phosphoric acid/EtOAc) to regenerate the free acid for coupling, a well-established procedure documented by Bachem .

Laboratory-Scale Peptide Research with Limited Freezer Infrastructure

Unlike Boc-Aad(OtBu)-OH DCHA, which mandates freezer storage with dry ice transport , Cbz-Aad(OtBu)-OH DCHA is stable under standard refrigeration (0–8°C) . For academic or small-biotech laboratories where –20°C freezer space is a constrained resource, this building block eliminates cold-chain complexity while providing the same Aad(OtBu) core scaffold with a different N-protecting group strategy.

Quote Request

Request a Quote for Cbz-aad(otbu)-oh dcha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.